2-Bromo-4-ethoxynicotinonitrile
Description
2-Bromo-4-ethoxynicotinonitrile is a nicotinonitrile derivative featuring a bromine atom at the 2-position and an ethoxy group at the 4-position of the pyridine ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research . Its structural framework allows for further functionalization, making it valuable for constructing complex molecules. However, commercial availability of this compound has been discontinued, limiting its current accessibility for industrial applications .
Properties
IUPAC Name |
2-bromo-4-ethoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-2-12-7-3-4-11-8(9)6(7)5-10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKCRSBHMASCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC=C1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277741 | |
| Record name | 2-Bromo-4-ethoxy-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98645-44-4 | |
| Record name | 2-Bromo-4-ethoxy-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98645-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-ethoxy-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethoxynicotinonitrile typically involves the bromination of 4-ethoxynicotinonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with solvents such as acetonitrile or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity . The process may include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethoxynicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted pyridines.
Coupling: Formation of biaryl compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Bromo-4-ethoxynicotinonitrile is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethoxynicotinonitrile is primarily related to its ability to undergo substitution and coupling reactions, which allows it to interact with various molecular targets. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors, depending on the nature of the substituents introduced during its chemical transformations . The exact molecular pathways involved can vary based on the specific application and the target molecule .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Formula Comparison
Key Observations:
- Substituent Effects: The ethoxy group in this compound increases lipophilicity compared to methoxy derivatives (e.g., 2-amino-5-bromo-4-methoxynicotinonitrile) . Bulky aryl groups, as in 6-(4-bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile, reduce solubility but enhance intermolecular interactions in crystal structures .
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and bromine substituents (e.g., in ) decrease electron density on the pyridine ring, influencing reactivity in cross-coupling reactions.
Crystallographic and Physicochemical Properties
- Crystal Packing : Bulky substituents, such as 4-ethoxyphenyl groups, lead to distinct dihedral angles (e.g., 10.8° between pyridine and bromophenyl planes in ), affecting molecular stacking and stability .
- Hydrogen Bonding: Amino-containing derivatives (e.g., ) exhibit stronger intermolecular hydrogen bonds compared to ethoxy-substituted analogs, influencing solubility and melting points.
Biological Activity
2-Bromo-4-ethoxynicotinonitrile (CAS No. 98645-44-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a bromine atom and an ethoxy group attached to its structure. The molecular formula is C10H10BrN3O, and it has a molecular weight of approximately 256.11 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various biological applications.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, it was found to inhibit the proliferation of MDA-MB-231 breast cancer cells by modulating the expression of key regulatory proteins involved in cell cycle progression and apoptosis .
The mechanism underlying the anticancer activity of this compound involves:
- Inhibition of Kinase Activity : The compound has been reported to inhibit the activity of MNK1 and MNK2 kinases, which are crucial for tumor cell growth. By blocking these kinases, the compound reduces phosphorylation of eIF4E, a key regulator of protein synthesis in cancer cells .
- Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
Table 1: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Broad-spectrum inhibition | Disruption of bacterial cell wall synthesis |
| Anticancer | Induces apoptosis | Inhibition of MNK1/2 kinase activity; cell cycle arrest |
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent in clinical settings .
Study 2: Cancer Cell Line Analysis
In a separate investigation focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations above 10 µM, significant apoptosis was observed as evidenced by increased caspase activity and Annexin V staining.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
